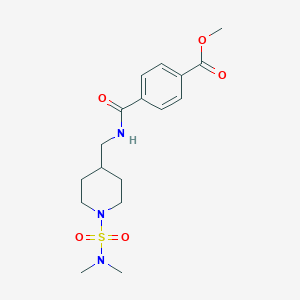

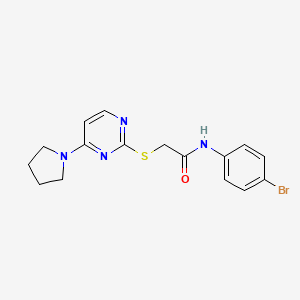

methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate” is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can participate in a variety of chemical reactions due to their heterocyclic nature .Applications De Recherche Scientifique

Analgesic Activity

Research has explored the analgesic potential of aromatic carboxylic esters of 1-methyl-4-piperidinol. These compounds, including derivatives similar to the specified molecule, have shown significant analgesic activity. Notably, certain dimethoxybenzoate derivatives demonstrated activity nearly twice that of codeine in mouse hot-plate assays without showing morphine-like physical dependence liability. These findings suggest the therapeutic potential of such compounds in pain management without the risk of addiction (Waters, 1978).

Enzyme Inhibition for Antidepressant Development

Investigations into the oxidative metabolism of novel antidepressants have identified key enzymes involved in their biotransformation. For example, the metabolism of Lu AA21004, a novel antidepressant, involves several cytochrome P450 enzymes, highlighting the complex interactions between chemical compounds and biological systems. This research aids in understanding the metabolic pathways of potential therapeutic agents, which is crucial for drug development and safety evaluation (Hvenegaard et al., 2012).

Antimicrobial Activity

Synthetic derivatives carrying the sulfonamide moiety, similar in structure to the specified chemical, have been evaluated for their antimicrobial properties. These studies reveal that certain compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The research underscores the potential of such derivatives in developing new antimicrobial agents to combat resistant pathogens (Ghorab et al., 2017).

Crystal Engineering and Phase Transition

The application of pressure in crystal engineering has demonstrated the ability to induce phase transitions in structures with high-Z′ configurations. Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities, exhibits a unique transformation under high pressure, altering its crystallographic asymmetric unit. This research provides insights into the manipulation of molecular conformations and packing for materials science applications (Johnstone et al., 2010).

Antiparasitic Activity

Piper species have yielded benzoic acid derivatives with significant antiparasitic activity. These compounds, including prenylated benzoic acid derivatives, have shown effectiveness against Leishmania strains and Trypanosoma cruzi. Such research highlights the potential of naturally derived compounds for developing antiparasitic treatments (Flores et al., 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-19(2)26(23,24)20-10-8-13(9-11-20)12-18-16(21)14-4-6-15(7-5-14)17(22)25-3/h4-7,13H,8-12H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHDSOBNWINUBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)

![2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one](/img/structure/B2732121.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2732122.png)

![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2732126.png)

![2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]acetic acid](/img/structure/B2732134.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/no-structure.png)

![6-ethyl-N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)

![7-chloro-N-(4-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2732139.png)